tert-Butyl 12-amino-4,7,10-trioxadodecanoate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 277.36 g/mol. This compound features a tert-butyl group, an amino group, and a trioxadodecanoate structure, which includes ether linkages that contribute to its solubility and reactivity in various chemical environments. It is commonly utilized as a spacer or linker in bioconjugate chemistry, facilitating the attachment of biomolecules such as peptides and proteins to surfaces or other molecules .
These reactions are critical for its applications in bioconjugation and drug delivery systems .
Synthesis of tert-butyl 12-amino-4,7,10-trioxadodecanoate can be achieved through several methods:
These methods allow for the efficient production of this compound with high purity levels .
tert-Butyl 12-amino-4,7,10-trioxadodecanoate finds diverse applications in various fields:
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies involving tert-butyl 12-amino-4,7,10-trioxadodecanoate typically focus on its behavior in bioconjugates. These studies assess how well it facilitates interactions between biomolecules and target sites. Key areas include:
Such studies are crucial for optimizing its use in therapeutic applications .
Several compounds share structural similarities with tert-butyl 12-amino-4,7,10-trioxadodecanoate. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | Hydroxyl instead of amino group | More hydrophilic; used mainly for different applications |
Polyethylene glycol derivatives | Varying chain lengths; often non-biodegradable | Used extensively for drug delivery; less reactive |
Amino acids (e.g., L-Leucine) | Simple amino acid structure | Directly involved in protein synthesis; lacks spacer functionality |
tert-Butyl 12-amino-4,7,10-trioxadodecanoate stands out due to its combination of hydrophobicity from the tert-butyl group and reactivity from the amino group, making it particularly effective as a linker in bioconjugation .
Irritant